molecular formula C22H27Br2N3O3 B11547112 2-(2,6-Dibromo-4-methoxyphenoxy)-N'-[(E)-[4-(dipropylamino)phenyl]methylidene]acetohydrazide

2-(2,6-Dibromo-4-methoxyphenoxy)-N'-[(E)-[4-(dipropylamino)phenyl]methylidene]acetohydrazide

Cat. No.: B11547112
M. Wt: 541.3 g/mol
InChI Key: PGKFCTHZAXJFHQ-AFUMVMLFSA-N
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Description

2-(2,6-Dibromo-4-methoxyphenoxy)-N’-[(E)-[4-(dipropylamino)phenyl]methylidene]acetohydrazide is a complex organic compound characterized by its unique structure, which includes bromine, methoxy, phenoxy, and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dibromo-4-methoxyphenoxy)-N’-[(E)-[4-(dipropylamino)phenyl]methylidene]acetohydrazide typically involves multiple steps. One common route starts with the bromination of 4-methoxyphenol to obtain 2,6-dibromo-4-methoxyphenol. This intermediate is then reacted with chloroacetic acid to form 2-(2,6-dibromo-4-methoxyphenoxy)acetic acid. The final step involves the condensation of this intermediate with N’-[(E)-[4-(dipropylamino)phenyl]methylidene]hydrazide under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dibromo-4-methoxyphenoxy)-N’-[(E)-[4-(dipropylamino)phenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The hydrazide group can be reduced to form hydrazines.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrazines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2,6-Dibromo-4-methoxyphenoxy)-N’-[(E)-[4-(dipropylamino)phenyl]methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,6-Dibromo-4-methoxyphenoxy)-N’-[(E)-[4-(dipropylamino)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dibromo-4-methoxyphenol: Shares the dibromo and methoxy functional groups.

    N’-[(E)-[4-(dipropylamino)phenyl]methylidene]hydrazide: Shares the hydrazide and dipropylamino functional groups.

Uniqueness

2-(2,6-Dibromo-4-methoxyphenoxy)-N’-[(E)-[4-(dipropylamino)phenyl]methylidene]acetohydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C22H27Br2N3O3

Molecular Weight

541.3 g/mol

IUPAC Name

2-(2,6-dibromo-4-methoxyphenoxy)-N-[(E)-[4-(dipropylamino)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C22H27Br2N3O3/c1-4-10-27(11-5-2)17-8-6-16(7-9-17)14-25-26-21(28)15-30-22-19(23)12-18(29-3)13-20(22)24/h6-9,12-14H,4-5,10-11,15H2,1-3H3,(H,26,28)/b25-14+

InChI Key

PGKFCTHZAXJFHQ-AFUMVMLFSA-N

Isomeric SMILES

CCCN(CCC)C1=CC=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2Br)OC)Br

Canonical SMILES

CCCN(CCC)C1=CC=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2Br)OC)Br

Origin of Product

United States

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